Cas no 177748-22-0 ((E)-4-Hydroxy Toremifene (~5% Z-isomer))

(E)-4-Hydroxy Toremifene (~5% Z-isomer) Chemical and Physical Properties
Names and Identifiers
-
- (E)-4-Hydroxy Toremifene
- 4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-4-[4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene;
- 177748-22-0
- SCHEMBL906309
- (E)-4-Hydroxy Toremifene (~5per cent Z-isomer)
- (E)-4-Hydroxytoremifene
- (E)-4-(4-Chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- DTXSID00443271
- (E)-4-Hydroxy Toremifene (~5% Z-isomer)
-
- Inchi: InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+
- InChI Key: OIUCUUXSMIJSEB-OCEACIFDSA-N
- SMILES: CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Computed Properties
- Exact Mass: 421.18100
- Monoisotopic Mass: 421.1808568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 6.8
Experimental Properties
- PSA: 32.70000
- LogP: 5.92060
(E)-4-Hydroxy Toremifene (~5% Z-isomer) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | CHA74822-50 mg |
(E)-4-Hydroxy toremifene |
177748-22-0 | 50mg |
$816.00 | 2023-01-05 | ||
Biosynth | CHA74822-100 mg |
(E)-4-Hydroxy toremifene |
177748-22-0 | 100MG |
$1,306.00 | 2023-01-05 | ||
Biosynth | CHA74822-5 mg |
(E)-4-Hydroxy toremifene |
177748-22-0 | 5mg |
$170.00 | 2023-01-05 | ||
Biosynth | CHA74822-10 mg |
(E)-4-Hydroxy toremifene |
177748-22-0 | 10mg |
$272.00 | 2023-01-05 | ||
A2B Chem LLC | AE84469-10mg |
(E)-4-Hydroxy ToreMifene |
177748-22-0 | 10mg |
$331.00 | 2024-01-03 | ||
TRC | H954505-100mg |
(E)-4-Hydroxy Toremifene (~5% Z-isomer) |
177748-22-0 | 100mg |
$ 1777.00 | 2023-09-07 | ||
TRC | H954505-10mg |
(E)-4-Hydroxy Toremifene (~5% Z-isomer) |
177748-22-0 | 10mg |
$ 234.00 | 2023-09-07 | ||
Biosynth | CHA74822-25 mg |
(E)-4-Hydroxy toremifene |
177748-22-0 | 25mg |
$510.00 | 2023-01-05 | ||
A2B Chem LLC | AE84469-100mg |
(E)-4-Hydroxy ToreMifene |
177748-22-0 | 100mg |
$1720.00 | 2024-01-03 |
(E)-4-Hydroxy Toremifene (~5% Z-isomer) Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on (E)-4-Hydroxy Toremifene (~5% Z-isomer)
(E)-4-Hydroxy Toremifene (~5% Z-isomer) and Its Significance in Modern Pharmaceutical Research: A Comprehensive Overview
CAS no. 177748-22-0 is a critical identifier for a specific chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, known as (E)-4-Hydroxy Toremifene (~5% Z-isomer), represents a derivative of toremifene, a well-established non-steroidal estrogen receptor modulator (SERM). The inclusion of the term (E)-isomer in its name highlights the geometric configuration of the molecule, which plays a pivotal role in its pharmacological properties. The presence of approximately 5% of the Z-isomer further underscores the complexity of its molecular structure and its potential impact on biological activity.
The pharmacological significance of (E)-4-Hydroxy Toremifene (~5% Z-isomer) lies in its ability to selectively modulate estrogen receptors, particularly in breast tissue. This selective binding profile makes it a valuable compound in the treatment of hormone receptor-positive breast cancer. Unlike traditional estrogen agonists, SERMs like toremifene exhibit tissue-selective effects, which can lead to reduced side effects and improved patient outcomes. The hydroxyl group at the 4-position of the molecule contributes to its binding affinity and metabolic stability, enhancing its therapeutic efficacy.
Recent advancements in pharmaceutical chemistry have led to a deeper understanding of the stereochemistry of (E)-4-Hydroxy Toremifene (~5% Z-isomer). Studies have demonstrated that the (E)-isomer is primarily responsible for the antiestrogenic effects, while the minor Z-isomer may contribute to off-target effects or altered pharmacokinetics. This knowledge has been instrumental in optimizing synthetic routes to maximize the yield of the desired (E)-isomer while minimizing the formation of unwanted stereoisomers. Techniques such as chiral resolution and asymmetric synthesis have been employed to achieve high enantiomeric purity, ensuring that the final product meets stringent pharmaceutical standards.
The clinical applications of (E)-4-Hydroxy Toremifene (~5% Z-isomer) extend beyond breast cancer treatment. Emerging research suggests that it may also have potential benefits in managing osteoporosis and reducing cardiovascular risks associated with estrogen therapy. The compound's ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis, makes it a promising candidate for therapies targeting estrogen-dependent conditions. Additionally, its non-steroidal nature reduces the risk of endometrial hyperplasia, a common side effect associated with estrogen replacement therapy.
In vitro and in vivo studies have provided valuable insights into the mechanism of action of (E)-4-Hydroxy Toremifene (~5% Z-isomer). These studies highlight its ability to compete with endogenous estrogens for binding sites on estrogen receptors (ERα and ERβ), thereby blocking estrogen-mediated signaling pathways. Furthermore, research indicates that it can induce downregulation of ERα expression, contributing to its antiestrogenic effects. The dual action of modulating ER activity without activating downstream estrogenic pathways makes it an attractive therapeutic option for patients with hormone receptor-positive breast cancer.
The synthesis and characterization of (E)-4-Hydroxy Toremifene (~5% Z-isomer) have been subjects of extensive research due to its complex stereochemistry and potential therapeutic applications. Modern synthetic methodologies have enabled chemists to produce this compound with high precision and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely employed to analyze the purity and enantiomeric composition of the final product. These analytical methods ensure that the compound meets regulatory requirements before being used in clinical trials or pharmaceutical formulations.
The safety profile of (E)-4-Hydroxy Toremifene (~5% Z-isomer) has been thoroughly evaluated through preclinical and clinical studies. These studies have demonstrated that it exhibits a favorable safety profile with minimal systemic toxicity at therapeutic doses. Common adverse effects include hot flashes, nausea, and vaginal dryness, which are generally mild and well-tolerated by patients. Long-term studies are ongoing to assess its long-term safety and efficacy in diverse patient populations.
The role of computational chemistry in understanding the behavior of (E)-4-Hydroxy Toremifene (~5% Z-isomer) cannot be overstated. Molecular modeling techniques have been used to predict binding affinities, metabolic pathways, and potential drug-drug interactions. These computational approaches complement experimental data by providing insights into structural-activity relationships (SAR) and optimizing drug design. By leveraging computational tools, researchers can accelerate the development process and identify novel derivatives with enhanced therapeutic potential.
The future prospects for (E)-4-Hydroxy Toremifene (~5% Z-isomer) are promising, with ongoing research exploring new applications and formulations. Investigational studies are examining its potential use in combination therapies for breast cancer treatment, where it may synergize with other chemotherapeutic agents or targeted therapies. Additionally, research is being conducted to develop novel delivery systems that could improve bioavailability and reduce dosing frequency.
In conclusion, (E)-4-Hydroxy Toremifene (~5% Z-isomer) is a significant compound in modern pharmaceutical research due to its unique pharmacological properties and broad therapeutic applications. Its ability to modulate estrogen receptors without exhibiting typical estrogenic side effects makes it a valuable asset in oncology and other hormone-dependent conditions. Advances in synthetic chemistry, analytical techniques, and computational modeling continue to enhance our understanding and utilization of this compound. As research progresses, (E)-4-Hydroxy Toremifene (~5% Z-isomer) is poised to play an increasingly important role in improving patient care and advancing therapeutic strategies.
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